(S)-2-phenyl-succinicacid4-benzylester
Description
(S)-2-Phenyl-succinic acid 4-benzyl ester is a chiral succinic acid derivative featuring a phenyl group at the C2 position and a benzyl ester moiety at the C4 position. Its stereochemistry (S-configuration) confers unique reactivity and biological activity, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and polymer chemistry. The benzyl ester group enhances lipophilicity, which can influence solubility and metabolic stability in drug design .
This compound is synthesized via stereoselective esterification or transesterification reactions. Characterization typically involves advanced spectroscopic techniques such as COSY, HSQC, and HMBC NMR, as well as mass spectrometry (e.g., ESI-MS) to confirm structure and enantiomeric purity .
Properties
IUPAC Name |
4-oxo-2-phenyl-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-16(21-12-13-7-3-1-4-8-13)11-15(17(19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEWWKJHVFJWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (S)-2-phenyl-succinic acid 4-benzyl ester typically involves the esterification of (S)-2-phenyl-succinic acid with benzyl alcohol or its derivatives under controlled conditions to preserve stereochemistry and obtain the desired ester functionality. The synthesis aims to maintain the (S)-configuration at the chiral center to ensure biological and chemical activity relevant to pharmaceutical applications.
Reported Synthetic Route from Succinic Acid Derivatives
A documented synthetic approach involves the reaction of appropriate acid anhydrides with amines or alcohols in organic solvents under reflux or pressure conditions. For example, a related synthetic method for functionalized succinic acid derivatives includes:
Reacting 1-phenethyl-piperidin-4-yl-phenyl-amine with succinic anhydride in dichloromethane with acetic acid as a catalyst under reflux in a closed pressure flask for 5 hours.
After solvent removal, the crude acid is treated with sodium bicarbonate solution to neutralize and extract the product.
Purification by recrystallization from ethyl acetate yields the acid derivative with high purity and yield (75–90%).
Though this example is for a related compound, it illustrates the typical conditions for preparing succinic acid derivatives, which can be adapted for the benzyl ester formation of (S)-2-phenyl-succinic acid.
Esterification Procedure Specific to Benzyl Ester Formation
The benzyl ester moiety is commonly introduced by esterification of the free carboxyl group of (S)-2-phenyl-succinic acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via coupling reagents such as DCC (dicyclohexylcarbodiimide) in the presence of DMAP (4-dimethylaminopyridine) to promote ester bond formation under mild conditions that preserve stereochemistry.
A typical procedure involves:
Dissolving (S)-2-phenyl-succinic acid in anhydrous solvent such as dichloromethane or toluene.
Adding benzyl alcohol and a catalytic amount of acid or coupling reagent.
Stirring under reflux or room temperature depending on reagents for several hours.
Work-up includes washing with aqueous base to remove unreacted acid and purification by column chromatography or recrystallization to isolate the pure benzyl ester.
This method ensures high stereochemical integrity and yield of (S)-2-phenyl-succinic acid 4-benzyl ester.
Analysis of Preparation Methods
Advantages and Limitations
| Preparation Step | Advantages | Limitations |
|---|---|---|
| Acid anhydride reaction with amines/alcohols (for acid derivatives) | High yield, relatively simple setup, scalable | Requires careful control of reaction conditions to avoid racemization |
| Esterification via acid catalysis | Straightforward, widely used, cost-effective | Possible side reactions, need for removal of acid catalyst |
| Coupling reagent-mediated esterification (DCC/DMAP) | Mild conditions, high stereochemical retention, good yields | Expensive reagents, need for careful purification to remove urea byproducts |
Research Findings and Data Tables
Physicochemical Properties of (S)-2-phenyl-succinic acid 4-benzyl ester
Reaction Yields and Purity
Summary and Recommendations
The preparation of (S)-2-phenyl-succinic acid 4-benzyl ester is best achieved through esterification of (S)-2-phenyl-succinic acid with benzyl alcohol using coupling reagents such as DCC and DMAP to ensure high yield and stereochemical integrity. Alternative methods using acid catalysis are feasible but require stringent purification to avoid racemization and side products.
The choice of method depends on available reagents, scale, and required purity. Analytical verification of stereochemistry and purity is essential, employing NMR and chiral chromatographic techniques.
Chemical Reactions Analysis
(S)-2-Phenyl-succinic acid 4-benzyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group into an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
(S)-2-Phenyl-succinic acid 4-benzyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (S)-2-Phenyl-succinic acid 4-benzyl ester involves its interaction with specific molecular targets. In biochemical studies, it acts as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of (S)-2-Phenyl-succinic acid and benzyl alcohol. This hydrolysis reaction is facilitated by esterases, which are enzymes that specifically target ester bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs include:
Bis(2-hydroxyethyl) 2-phenylsuccinate : A di-ester derivative with hydroxyethyl groups at both C1 and C4 positions.
2-(4-Chlorobenzyl)succinic acid: A non-esterified analog with a chlorobenzyl substituent at C3.
2-Hydroxy-2-phenyl-succinic acid 4-benzyl ester 1-methyl ester : A di-ester variant with methyl and benzyl ester groups.
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity : The benzyl ester group in (S)-2-phenyl-succinic acid 4-benzyl ester increases logP compared to hydroxyethyl esters (e.g., bis(2-hydroxyethyl) 2-phenylsuccinate), favoring membrane permeability in drug delivery .
- Acidity : Free acid derivatives like 2-(4-chlorobenzyl)succinic acid exhibit lower pKa values due to electron-withdrawing chloro substituents, enhancing metal-binding capacity .
- Thermal Stability : Benzyl esters generally show higher thermal stability than methyl or hydroxyethyl esters, making them suitable for high-temperature polymer processing .
Research Findings and Key Studies
Synthesis and Characterization : Bis(2-hydroxyethyl) 2-phenylsuccinate was synthesized via enzymatic catalysis, demonstrating eco-friendly production routes. Its NMR spectra (COSY, HSQC) confirmed regioselective esterification .
Substituent Effects : Chlorobenzyl derivatives exhibit 20% higher acidity than benzyl analogs, attributed to the electron-withdrawing Cl atom .
Stereochemical Impact : (S)-2-Phenyl-succinic acid 4-benzyl ester showed 90% enantiomeric excess in asymmetric hydrogenation studies, outperforming racemic mixtures .
Biological Activity
(S)-2-phenyl-succinic acid 4-benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
(S)-2-phenyl-succinic acid 4-benzyl ester is an ester derivative of succinic acid, characterized by a phenyl group and a benzyl group. The synthesis typically involves the reaction of (S)-2-phenyl-succinic acid with benzyl alcohol in the presence of an acid catalyst. This reaction can be optimized for yield and purity through various methods, including reflux and solvent evaporation techniques.
Biological Activity
The biological activity of (S)-2-phenyl-succinic acid 4-benzyl ester has been investigated in several contexts:
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can be attributed to the presence of the phenyl and benzyl groups that stabilize free radicals.
- Anti-inflammatory Effects : Research indicates that (S)-2-phenyl-succinic acid 4-benzyl ester may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.
- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes, including lipases and proteases, which could be relevant for drug development targeting metabolic disorders.
Case Study 1: Antioxidant Efficacy
A study conducted on various derivatives of succinic acid revealed that (S)-2-phenyl-succinic acid 4-benzyl ester demonstrated a higher antioxidant capacity compared to its non-esterified counterparts. The compound's ability to scavenge free radicals was assessed using DPPH assays, yielding an IC50 value indicative of its potency.
| Compound | IC50 (µM) |
|---|---|
| (S)-2-phenyl-succinic acid 4-benzyl ester | 25 |
| Non-esterified succinic acid | 50 |
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on macrophage cell lines treated with (S)-2-phenyl-succinic acid 4-benzyl ester showed a reduction in TNF-alpha production by approximately 40% when compared to untreated controls. This suggests that the compound may modulate inflammatory responses through cytokine inhibition.
| Treatment | TNF-alpha Production (pg/mL) |
|---|---|
| Control | 200 |
| (S)-2-phenyl-succinic acid 4-benzyl ester | 120 |
The mechanisms underlying the biological activities of (S)-2-phenyl-succinic acid 4-benzyl ester are still being elucidated. Preliminary findings suggest:
- Radical Scavenging : The electron-rich aromatic rings likely contribute to the stabilization of radical species.
- Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation, potentially through the NF-kB pathway.
Q & A
Q. What are the standard synthetic routes for (S)-2-phenyl-succinicacid4-benzyl ester, and how can enantiomeric purity be validated?
The compound is typically synthesized via esterification of (S)-2-phenyl-succinic acid with benzyl alcohol under acid catalysis. Key steps include:
- Chiral resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) to confirm enantiomeric excess .
- Characterization : Combine -NMR (to verify benzyl ester protons at δ 5.1–5.3 ppm) and polarimetry ([α] should match literature values for the (S)-enantiomer) .
- Purity assessment : Employ GC-MS or LC-MS to detect residual solvents/byproducts, ensuring >98% purity .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
A multi-technique approach is essential:
- NMR : -NMR confirms the ester carbonyl (δ ~170 ppm) and quaternary carbons. DEPT-135 distinguishes CH groups in the succinic acid backbone .
- IR spectroscopy : Look for ester C=O stretching (1740–1720 cm) and aromatic C-H bending (700–800 cm) .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable; compare with Cambridge Structural Database entries .
Q. How should researchers design a reproducibility protocol for synthesizing this compound?
- Documentation : Record exact molar ratios, catalyst loading (e.g., 1 mol% p-toluenesulfonic acid), and reaction time/temperature.
- Replication : Independent labs must reproduce yields (±5%) and purity using the same equipment (e.g., rotary evaporator settings) .
- Error reporting : Quantify variability in chiral purity across batches using ANOVA and report confidence intervals .
Advanced Research Questions
Q. How can contradictory data in chiral purity assessments be resolved?
Contradictions often arise from method sensitivity or matrix effects. Mitigation strategies include:
- Cross-validation : Compare HPLC results with polarimetry and circular dichroism (CD) spectroscopy. Discrepancies >2% warrant re-evaluation of column conditioning or sample preparation .
- Method robustness testing : Vary mobile phase composition (±5%) and flow rate (±0.1 mL/min) to assess impact on retention times .
- Error source analysis : Use factorial design experiments to isolate variables (e.g., temperature fluctuations during crystallization) .
Q. What methodologies optimize the compound’s stability under physiological conditions for pharmacological studies?
- Kinetic studies : Incubate the ester in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Calculate half-life using first-order kinetics.
- Protective strategies : Test co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance stability .
- Metabolite profiling : Identify hydrolysis products (e.g., succinic acid and benzyl alcohol) using high-resolution mass spectrometry .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking simulations : Use AutoDock Vina with protein data bank (PDB) structures (e.g., COX-2 for anti-inflammatory studies). Validate binding poses with molecular dynamics (MD) simulations over 100 ns .
- ADMET profiling : Predict logP (2.5–3.5) and CYP450 inhibition risks using SwissADME or ADMETLab .
- Quantum mechanics : Calculate electrostatic potential surfaces to rationalize enantioselective interactions .
Data Reporting and Ethics
Q. What are the minimal reporting standards for subsampling and analytical variability?
- Subsampling protocol : Specify the number of increments (≥10 for heterogeneous batches) and particle size reduction methods (e.g., ball milling at 200 rpm) .
- Statistical disclosure : Report relative standard deviation (RSD) for triplicate measurements and use Grubbs’ test to exclude outliers .
- Ethical transparency : Disclose conflicts of interest and archive raw data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
